molecular formula C11H16N2O B13803818 N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine

N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine

Cat. No.: B13803818
M. Wt: 192.26 g/mol
InChI Key: MPLLOHDILDVECS-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine is a chemical compound characterized by the presence of a hydroxy group, an acetamidine group, and an isopropyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine typically involves the reaction of 4-isopropylbenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired acetamidine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the rearrangement process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The acetamidine group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetamidine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide

InChI

InChI=1S/C11H16N2O/c1-8(2)10-5-3-9(4-6-10)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13)

InChI Key

MPLLOHDILDVECS-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C/C(=N\O)/N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=NO)N

Origin of Product

United States

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